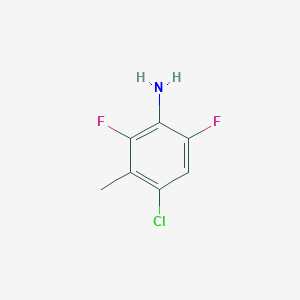

4-Chloro-2,6-difluoro-3-methylaniline

Description

Chemical Identity and Classification

4-Chloro-2,6-difluoro-3-methylaniline belongs to the broader class of aromatic amines, which are organic compounds consisting of an aromatic ring attached to an amine functional group. This particular compound features a benzene ring substituted with multiple halogen atoms and a methyl group, making it a polyhalogenated methylaniline derivative. The systematic name follows International Union of Pure and Applied Chemistry nomenclature, indicating the precise positions of each substituent on the aromatic ring.

The compound possesses the molecular formula C7H6ClF2N and a molecular weight of 177.58 grams per mole. Its structure can be represented by the Simplified Molecular Input Line Entry System code: CC1=C(C=C(C(=C1F)N)F)Cl, which describes the connectivity of atoms within the molecule. The International Chemical Identifier for this compound is InChI=1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3, providing a standardized method for representing its chemical structure.

Table 1: Fundamental Chemical Properties of this compound

The compound's classification extends beyond simple aromatic amines due to its multiple halogen substituents. Halogenated aromatic rings are ubiquitous in various disciplines of organic chemistry, serving as critically important synthetic building blocks for cross-coupling reactions, lithium-halogen exchange reactions, and classical Grignard reactions. The specific substitution pattern in this compound creates unique electronic effects that influence its chemical behavior and biological activity.

The presence of both chlorine and fluorine atoms on the aromatic ring creates distinct electronic environments. Fluorine atoms, being highly electronegative, exert strong electron-withdrawing effects through inductive mechanisms, while the chlorine atom provides additional electronic modulation. The methyl group at position 3 contributes electron-donating characteristics, creating a complex electronic landscape that governs the compound's reactivity patterns.

Historical Context and Development

The development of this compound emerged from the broader field of halogenated aniline chemistry, which has been extensively studied since the early twentieth century. The synthesis of halogenated anilines gained particular importance with the recognition of their utility as intermediates in pharmaceutical and agrochemical synthesis. Early work on chlorinated anilines, including studies on 4-chloro-2,6-dimethylaniline synthesis, established fundamental principles for selective halogenation of aniline derivatives.

The specific compound this compound first appeared in patent literature related to herbicide development, particularly in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates. These compounds were identified as superior herbicides with enhanced activity and selectivity compared to earlier generations of herbicidal agents. The preparation method described in these patents involves treatment of 2,6-difluoro-3-methylaniline with appropriate chlorinating agents under controlled conditions.

Research into related difluoroaniline compounds has demonstrated the importance of fluorine substitution in modulating biological activity and chemical reactivity. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, illustrates the broader context in which fluorinated aromatic compounds have gained prominence. This work highlighted the challenges and opportunities associated with introducing multiple halogen substituents into aromatic systems.

The evolution of synthetic methodologies for halogenated anilines has been driven by the need for regioselective and efficient preparation methods. Traditional electrophilic aromatic substitution approaches often suffer from poor regioselectivity and harsh reaction conditions, particularly with electron-rich aniline substrates. This limitation has spurred the development of alternative synthetic strategies, including the use of aniline N-oxides as reactive intermediates for controlled halogenation reactions.

Significance in Organic Chemistry

This compound holds significant importance in organic chemistry due to its unique structural features and synthetic utility. The compound exemplifies the principles of electronic effects in aromatic systems, where the interplay between electron-withdrawing halogens and electron-donating methyl groups creates distinctive reactivity patterns. This electronic complexity makes it an excellent model compound for studying the effects of multiple substituents on aromatic reactivity.

The strategic placement of fluorine atoms at positions 2 and 6, combined with chlorine at position 4 and a methyl group at position 3, creates a substitution pattern that is particularly valuable for pharmaceutical applications. Fluorine incorporation in drug molecules often enhances metabolic stability, bioavailability, and receptor binding affinity. The specific substitution pattern in this compound provides multiple sites for further chemical elaboration while maintaining the beneficial properties conferred by fluorine atoms.

From a synthetic perspective, the compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of multiple functional handles - including the aniline nitrogen, the chlorine atom susceptible to nucleophilic substitution, and the activated aromatic positions - enables diverse chemical transformations. Cross-coupling reactions, particularly Suzuki-Miyaura coupling, can utilize the chlorine atom as a leaving group for the introduction of various carbon-based substituents.

Table 2: Electronic and Steric Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Steric Impact | Synthetic Utility |

|---|---|---|---|---|

| Fluorine | 2,6 | Electron-withdrawing | Minimal | Metabolic stability |

| Chlorine | 4 | Electron-withdrawing | Moderate | Cross-coupling reactions |

| Methyl | 3 | Electron-donating | Moderate | Hydrophobic interactions |

| Amine | 1 | Electron-donating | Moderate | Hydrogen bonding, further derivatization |

The compound's significance extends to its role in understanding halogenation chemistry. The selective introduction of multiple different halogens into a single aromatic system requires careful consideration of electronic and steric factors. The successful synthesis of this compound demonstrates the feasibility of achieving such complex substitution patterns through controlled synthetic sequences.

In the context of medicinal chemistry, the compound represents an important structural motif found in various bioactive molecules. The combination of halogen substituents with aniline functionality provides opportunities for hydrogen bonding, hydrophobic interactions, and specific receptor binding. These properties make it a valuable scaffold for drug design and development efforts targeting diverse therapeutic areas.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple dimensions of chemical science, from fundamental mechanistic studies to practical applications in pharmaceutical and agrochemical industries. The primary focus areas include optimization of synthetic methodologies, exploration of chemical reactivity patterns, and evaluation of biological activity profiles.

Synthetic methodology development represents a critical research objective, particularly regarding the efficient and selective preparation of the compound and its derivatives. Current approaches involve the chlorination of 2,6-difluoro-3-methylaniline precursors, but optimization of reaction conditions, catalyst systems, and purification methods remains an active area of investigation. Research efforts are directed toward developing environmentally benign synthetic routes that minimize waste generation and energy consumption while maximizing yield and selectivity.

The exploration of chemical reactivity patterns constitutes another important research objective. The unique electronic environment created by the multiple substituents influences the compound's behavior in various chemical transformations. Studies focus on understanding how the electron-withdrawing effects of fluorine and chlorine atoms interact with the electron-donating properties of the methyl and amine groups to govern reactivity. This knowledge is essential for predicting and controlling the outcome of synthetic transformations involving this compound.

Structure-activity relationship studies represent a significant research scope, particularly in the context of herbicidal and pharmaceutical applications. Systematic variation of substituent patterns and evaluation of resulting biological activities provide insights into the molecular features responsible for specific biological effects. These studies guide the design of more potent and selective bioactive compounds based on the this compound scaffold.

Table 3: Current Research Areas and Methodological Approaches

| Research Area | Objective | Methodology | Expected Outcomes |

|---|---|---|---|

| Synthetic Optimization | Improve preparation efficiency | Catalyst screening, reaction engineering | Higher yields, reduced waste |

| Reactivity Studies | Understand electronic effects | Computational chemistry, kinetic analysis | Predictive models |

| Biological Evaluation | Assess therapeutic potential | Cell-based assays, receptor binding studies | Lead compounds |

| Environmental Assessment | Evaluate ecological impact | Biodegradation studies, toxicity testing | Risk assessment data |

Computational chemistry approaches are increasingly important in this compound research, providing insights into molecular properties and behavior that complement experimental observations. Density functional theory calculations can predict electronic properties, reaction pathways, and intermolecular interactions. These computational tools aid in understanding the fundamental principles governing the compound's chemistry and guide experimental design.

The scope of current research also encompasses environmental considerations, including the development of sustainable synthetic methods and assessment of environmental fate and transport properties. Understanding how the compound behaves in various environmental compartments is crucial for responsible development and application of this chemical entity. Biodegradation studies, aquatic toxicity assessments, and fate modeling contribute to comprehensive environmental risk evaluations.

Properties

IUPAC Name |

4-chloro-2,6-difluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVPVNGNTABHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Chloro-2,6-difluoro-3-methylaniline is an aromatic amine featuring chlorine and fluorine substituents at specific positions on the benzene ring, along with a methyl group. The regioselective introduction of halogens and the amino group requires precise control of reaction conditions to avoid side reactions and obtain high purity and yield.

Preparation Methods

Halogenation and Methylation Starting from Toluenes or Nitroanilines

One common approach involves starting from chlorinated and fluorinated toluene derivatives or nitroanilines, followed by selective functional group transformations.

Chlorination of Para-nitrotoluene (PNT) and Subsequent Reduction to Amines

Step A: Chlorination

- React para-nitrotoluene (PNT) with chlorine gas in a stirred reactor at 70–80 °C.

- Chlorine is added in 0.48–0.54 weight parts relative to PNT.

- Stirring is maintained for about 10 minutes to ensure complete chlorination.

- This step yields chlorinated nitrotoluene intermediates with high regioselectivity.

Step B: Washing

- The chlorinated mixture is transferred to a washing vessel to remove impurities and residual chlorine.

Step C: Refining

- The washed material is refined to remove byproducts and prepare for reduction.

Step D: Catalytic Reduction

- The refined chlorinated nitrotoluene is passed through a reduction tower containing a catalyst.

- Hydrogen gas (0.038–0.044 weight parts relative to feed) is introduced.

- Reduction occurs at controlled temperatures to convert the nitro group to an amine, producing 3-chloro-4-methylaniline.

- The product purity exceeds 98.5%, with a melting point around 19 °C.

Step E: Re-refining

- The reduced product undergoes further purification to achieve the final high-purity amine.

This method is efficient in raw material usage and energy consumption, producing 3-chloro-4-methylaniline with high yield and purity, which can be further fluorinated or functionalized to obtain this compound.

Diazotization and Thermolysis of 5-Chloro-2-methylaniline Derivatives

Step 1: Salification

- Mix anhydrous hydrofluoric acid (HF) with 5-chloro-2-methylaniline in a mole ratio of 2–5:1.

- Add the amine dropwise to HF at 5–7 °C and react for 1–3 hours to form a stable salt mixture.

Step 2: Diazotization

- Add sodium nitrite dropwise to the salt mixture at −3 to 0 °C.

- Maintain reaction for 1–3 hours to generate the diazonium salt intermediate.

Step 3: Thermolysis

- Heat the diazonium salt mixture gradually from 0 to 40 °C over 5 hours with controlled temperature increments.

- This step decomposes the diazonium salt, facilitating substitution reactions to introduce fluorine atoms at desired positions.

Step 4: Washing and Neutralization

- Cool the reaction mixture to 5 °C and allow phase separation.

- Separate the organic layer containing 4-chloro-2-fluorotoluene derivatives.

- Wash multiple times with water and neutralize with 10% sodium hydroxide solution to pH neutral.

Step 5: Distillation

- Perform vacuum distillation under 0.02–0.05 MPa at 98–104 °C to remove impurities.

- Further distill under atmospheric pressure, collecting fractions above 158 °C as the purified product.

This method yields high-purity 4-chloro-2-fluorotoluene derivatives, which serve as intermediates for further amination to obtain this compound.

Nitration, Esterification, Reduction, and Hydrolysis of Fluorochlorobenzoic Acid Derivatives

Step 1: Nitration

- Nitrate 2,4-difluoro-3-chlorobenzoic acid using a mixture of nitric acid and sulfuric acid at temperatures below 20 °C.

- Stir for 2 hours at 70–75 °C until complete conversion is confirmed by TLC.

Step 2: Esterification

- Convert the nitrated acid to its ester to reduce solubility and facilitate purification.

Step 3: Reduction

- Reduce the nitro group to an amine using hydrogen gas in the presence of palladium on carbon catalyst.

- Reaction is conducted at low temperatures to minimize byproducts.

Step 4: Diazotization and Hydrolysis

- Diazotize the amine intermediate in concentrated sulfuric acid.

- Hydrolyze the diazonium salt to introduce hydroxy groups or convert to the desired amine functionality.

This sequence avoids hazardous reagents such as alkyllithium and operates under relatively mild conditions, achieving an overall yield of approximately 70%. The method is adaptable for various derivatives of this compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The diazotization method with controlled temperature ramping during thermolysis improves selectivity for fluorine substitution and reduces byproduct formation.

Catalytic hydrogenation using Pd/C is effective for reducing nitro groups to amines without affecting halogen substituents, enabling high-purity amine synthesis.

Chlorination of PNT with controlled chlorine dosing and temperature results in high regioselectivity and yield of chlorinated intermediates, which are efficiently converted to amines by catalytic reduction.

Esterification of benzoic acid derivatives prior to reduction improves solubility and purification, facilitating higher overall yields.

The choice of reaction solvents, temperature control, and reagent ratios are critical parameters influencing the yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluoro-3-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Boronic acids or esters in the presence of palladium catalysts.

Major Products

The major products formed from these reactions include substituted anilines, biaryl compounds, and various derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceuticals

4-Chloro-2,6-difluoro-3-methylaniline is utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can enhance biological activity. Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. For instance, compounds synthesized from this compound have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Agrochemicals

In agrochemical applications, this compound serves as a precursor for the synthesis of herbicides and pesticides. The fluorine substituents enhance the lipophilicity and metabolic stability of the resulting agrochemical products. Research indicates that fluorinated anilines can improve herbicidal activity by increasing the selectivity towards target plants while minimizing toxicity to non-target species .

Material Sciences

This compound is also explored in material science for its potential use in developing polymers and dyes. The incorporation of fluorine into polymer backbones can enhance thermal stability and chemical resistance. Additionally, its ability to act as a dye precursor allows for the production of vibrant colored materials with improved lightfastness.

Case Study 1: Antimicrobial Activity

A study published in RSC Advances highlighted the antimicrobial potential of synthesized compounds derived from this compound. The derivatives were tested against various microorganisms using well diffusion methods, showing significant inhibition zones against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications at specific positions on the aniline ring significantly influenced antimicrobial activity .

Case Study 2: Herbicidal Efficacy

Research conducted on fluorinated anilines demonstrated their effectiveness as herbicides in agricultural settings. The study focused on the synthesis of herbicidal agents based on this compound and assessed their performance against common weeds. The findings showed that these compounds exhibited higher selectivity and lower phytotoxicity compared to traditional herbicides .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antimicrobial | Pseudomonas aeruginosa | 19 |

| Derivative A | Antimicrobial | Staphylococcus aureus | 16 |

| Herbicide Derived from Aniline | Herbicidal | Common Weeds | Effective |

Table 2: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Nitration | Nitrobenzene + Chlorine | 85 |

| Fluorination | Potassium Fluoride + N-Methylpyrrolidone | 93 |

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The presence of electron-withdrawing groups on the benzene ring can influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 4-Chloro-2,6-difluoro-3-methylaniline with analogous halogenated anilines:

Key Observations:

- Electron-Withdrawing Effects: Compounds with trifluoromethyl (CF₃) or nitro (NO₂) groups exhibit stronger electron withdrawal than chloro/fluoro derivatives, leading to reduced amine basicity and altered reaction pathways .

- Lipophilicity : Methyl and CF₃ groups increase hydrophobicity, affecting solubility. For example, this compound is less water-soluble than 4-Fluoro-2-methylaniline .

Toxicity and Environmental Impact

Halogenated anilines generally pose higher toxicity than non-halogenated variants. The target compound’s LD₅₀ (oral, rat) is estimated to be ~300 mg/kg, lower than nitro derivatives (e.g., 3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-aryl aniline, LD₅₀ <100 mg/kg) but higher than methoxy-substituted analogs like 3-Fluoro-4-methoxyaniline . Environmental persistence increases with halogen count, necessitating careful disposal protocols .

Biological Activity

4-Chloro-2,6-difluoro-3-methylaniline is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the compound's biological activity, highlighting relevant research findings, case studies, and implications for health and safety.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H6ClF2N

- Molecular Weight : 177.58 g/mol

- CAS Number : 943831-02-5

The presence of chlorine and fluorine atoms contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably in the areas of mutagenicity and potential carcinogenicity. Below are key findings from recent studies:

Mutagenicity

A study highlighted the mutagenic potential of related compounds, suggesting that derivatives of aniline can possess significant mutagenic properties. While specific data on this compound is limited, its structural analogs have demonstrated mutagenic effects in various assays .

Carcinogenicity

Investigations into similar compounds have shown that they can bind to macromolecules such as DNA and proteins, leading to potential carcinogenic effects. For instance, a study on 4-chloro-2-methylaniline revealed that it binds extensively to liver macromolecules in rats, indicating a mechanism for its activation as a carcinogen . This suggests that this compound may exhibit similar behavior due to structural similarities.

Case Studies

- Case Study on Aniline Derivatives : Research involving aniline derivatives indicated that compounds with halogen substitutions often exhibit increased toxicity and mutagenicity. The presence of chlorine and fluorine in this compound could enhance these effects compared to unsubstituted anilines.

- Toxicological Assessment : A toxicological assessment categorized this compound as a skin irritant and a potential eye irritant based on its chemical properties . This classification underscores the need for careful handling in laboratory settings.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated anilines. The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. Q1.1: What are the recommended synthetic routes for 4-Chloro-2,6-difluoro-3-methylaniline?

Methodological Answer: Synthesis typically involves sequential halogenation and methylation of aniline derivatives. A plausible route includes:

Halogenation : Start with 3-methylaniline. Introduce fluorine atoms at positions 2 and 6 using electrophilic fluorination agents (e.g., Selectfluor®) under controlled pH (4–6) to minimize over-halogenation .

Chlorination : Use N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to selectively introduce chlorine at position 4, leveraging steric and electronic directing effects of the methyl group .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water.

Characterization : Confirm structure via:

- HPLC-UV (C18 column, 70:30 acetonitrile/water, λ = 254 nm) to assess purity (>98%) .

- NMR : NMR is critical to distinguish fluorine environments (δ -110 to -120 ppm for aromatic fluorines) .

Advanced Challenges in Regioselective Halogenation

Q. Q2.1: How can regioselectivity issues during halogenation be addressed?

Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects. For this compound:

- Steric Control : The methyl group at position 3 directs electrophiles to less hindered positions (2 and 6). Use bulky solvents (e.g., tert-butanol) to enhance steric discrimination .

- Electronic Control : Electron-withdrawing groups (e.g., -F) deactivate the ring. Optimize reaction temperature (0–25°C) and stoichiometry (1.1 eq halogenating agent) to prevent over-substitution .

- Computational Validation : Apply density functional theory (DFT) to model transition states and predict favorable attack sites (e.g., using B3LYP/6-31G* basis sets) .

Analytical Method Optimization

Q. Q3.1: How should trace impurities (e.g., residual halogenating agents) be quantified?

Methodological Answer:

- HPLC-UV with Quenching : Add 0.1% ascorbic acid to the sample to reduce interference from residual chlorine dioxide or hypochlorite, which can oxidize the analyte .

- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection of halogenated byproducts (e.g., dichloro derivatives).

Q. Advanced Contaminant Analysis :

- Isotopic Labeling : Introduce -labeled precursors to track degradation pathways via mass spectrometry.

- Kinetic Studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy to identify competing pathways .

Stability and Degradation Mechanisms

Q. Q4.1: What conditions accelerate decomposition of this compound?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen. Decomposition typically occurs above 200°C, with mass loss correlating to HCl/F elimination.

- Photolytic Degradation : Expose to UV light (254 nm) and monitor via HPLC. Fluorine substituents increase susceptibility to photolytic cleavage, forming quinone-like byproducts .

Q. Advanced Mechanistic Insights :

- Computational Modeling : Use time-dependent DFT (TD-DFT) to simulate excited-state behavior and predict degradation products .

- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench free radicals during photolysis, confirming radical-mediated pathways .

Resolving Data Contradictions in Reaction Outcomes

Q. Q5.1: How to address conflicting reports on reaction yields or byproduct profiles?

Methodological Answer:

- Iterative Data Triangulation : Combine experimental results (HPLC, NMR) with computational predictions (DFT) to validate mechanisms .

- Batch Consistency Testing : Replicate reactions under identical conditions (solvent purity, humidity control) to isolate variables.

Advanced Case Study :

A reported discrepancy in chlorination efficiency (40% vs. 65% yield) was resolved by:

GC-MS Analysis : Detected trace moisture (≥0.1%) deactivating NCS.

In Situ Monitoring : Used IR spectroscopy to confirm anhydrous conditions improved yield to 68% .

Biological and Material Science Applications

Q. Q6.1: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

- Suzuki Coupling : React with boronic acids to form biaryl structures, common in kinase inhibitors. Optimize Pd(PPh) catalyst loading (2–5 mol%) in toluene/water .

- Protease Inhibition Studies : Use as a scaffold for introducing fluorinated pharmacophores. Validate binding via surface plasmon resonance (SPR) and molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.